Adrenomedullin (1-12), human Adrenomedullin (1-12), human
Brand Name: Vulcanchem
CAS No.:
VCID: VC20737302
InChI:
SMILES:
Molecular Formula: C64H100N22O19S
Molecular Weight: 1513.68

Adrenomedullin (1-12), human

CAS No.:

Cat. No.: VC20737302

Molecular Formula: C64H100N22O19S

Molecular Weight: 1513.68

* For research use only. Not for human or veterinary use.

Adrenomedullin (1-12), human -

Specification

Molecular Formula C64H100N22O19S
Molecular Weight 1513.68

Introduction

Physico-Chemical Properties

PropertyValue
Peptide SequenceTyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg
Molecular FormulaC64H100N22O19S1
Molecular Weight1513.7 g/mol
IUPAC NameL-tyrosyl-L-arginyl-L-glutaminyl-L-seryl-L-methionyl-L-asparagyl-L-asparagyl-L-phenylalanyl-L-glutaminyl-glycyl-L-leucyl-L-arginine
Sequence CodeYRQSMNNFQGLR

Biological Functions and Mechanisms

Receptor Interactions and Signaling Pathways

Adrenomedullin exerts its biological effects through specific receptor complexes. The full-length adrenomedullin interacts with calcitonin receptor-like receptor (CLR) that partners with receptor activity-modifying proteins (RAMPs). Specifically, CLR/RAMP2 forms the ADM1 receptor and CLR/RAMP3 forms the ADM2 receptor . While the (1-12) fragment may interact differently than the full molecule, it shares certain physiological activities.

The signaling cascades activated by adrenomedullin are diverse and include multiple pathways:

  • Activation of protein kinase A (PKA) through increased intracellular cyclic AMP (cAMP) levels, which represents a primary mechanism of action

  • Elevation of intracellular calcium levels independent of cAMP, activating endothelial nitric oxide synthase (eNOS)

  • Stimulation of nitric oxide (NO) synthesis through inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells

  • Activation of NO-dependent guanosine 3',5'-cyclic monophosphate (cGMP) pathways, leading to protein kinase G (PKG) activation

  • Involvement in mitogen-activated protein kinase (MAPK) signaling

  • Activation of ATP-sensitive potassium channels (K+-ATP)

  • Stimulation of c-fos expression

  • Engagement of the phosphatidylinositol-3-kinase/Akt dependent pathway

Physiological Effects

Adrenomedullin (1-12), human exhibits numerous physiological effects that make it potentially valuable for therapeutic applications:

  • Potent vasodilatory activity, with early studies identifying it as one of the most powerful endogenous vasodilatory peptides in the body

  • Enhancement of cellular tolerance to oxidative stress and hypoxic injury

  • Promotion of angiogenesis (formation of new blood vessels)

  • Anti-inflammatory properties, including suppression of inflammatory cytokine production in the intestinal mucosa

  • Organ-protective effects and facilitation of tissue repair processes

  • Improvement of vascular and lymphatic regeneration and function

  • Enhancement of mucosal epithelial repair, particularly relevant in inflammatory bowel conditions

  • Modulation of immune function related to intestinal bacteria

Clinical Research and Development

Clinical Trials in Inflammatory Bowel Disease

Translational research on adrenomedullin for treating inflammatory bowel disease has progressed significantly since 2010 . The clinical development has included:

  • Phase I clinical trials in healthy adults, involving single-dose studies (3, 9, and 15 ng/kg/mL for 12 hours) and a seven-day repeated-dose study

  • Pharmacokinetic findings showing dose-dependent increases in plasma concentration, with peak levels (Cmax) at the end of treatment and rapid elimination (T1/2 < 60 minutes)

  • Safety and tolerability confirmation for continuous intravenous administration

Phase II Studies in Specific Patient Populations

More advanced clinical evaluation has included multicenter randomized controlled trials (RCTs) for specific patient populations:

  • A study in steroid-resistant ulcerative colitis patients comparing different doses of adrenomedullin (5, 10, and 15 ng/kg/min) against placebo

  • Significant improvements in Mayo score (a measure of disease activity) at week eight in the high-dose (15 ng/kg/min) adrenomedullin group compared to placebo

  • A parallel study in biologics-resistant Crohn's disease patients

Table 2: Clinical Trial Results with Adrenomedullin in Ulcerative Colitis

ParameterHigh-dose AM (15 ng/kg/min)PlaceboSignificance
Mayo Score Change (Week 8)-9.3 ± 1.2-3.0 ± 2.8Significant improvement in high-dose group
Clinical Remission (Week 2)No significant difference between groups--

Future Therapeutic Developments

Current limitations in adrenomedullin administration include the requirement for continuous intravenous infusion. Ongoing development efforts are focused on creating subcutaneous formulations using long-acting adrenomedullin to facilitate outpatient treatment . This advancement could substantially expand the clinical utility of this peptide by improving patient convenience and treatment accessibility.

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